2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a methoxy group, a thiophene ring, and a trifluoroethyl group
Properties
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S/c1-16-5-9(15)14(7-10(11,12)13)4-8-2-3-17-6-8/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXMHOEABXIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(CC1=CSC=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-methoxyacetamide with thiophen-3-ylmethyl bromide and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-difluoroethyl)acetamide
- 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)propionamide
Uniqueness
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the specific positioning of the thiophene ring and the trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-Methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
- Chemical Name : 2-Methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Molecular Formula : C₁₃H₁₃F₃N₂O₂S
- Molecular Weight : 320.31 g/mol
The presence of the trifluoroethyl group is significant for its biological activity, as fluorinated compounds often exhibit unique interactions in biological systems.
Pharmacological Properties
Research indicates that compounds containing thiophene and trifluoroethyl groups often demonstrate enhanced biological activity. The following table summarizes key pharmacological properties associated with similar compounds:
| Compound Class | Activity | Mechanism of Action |
|---|---|---|
| Thiophene derivatives | Antimicrobial, Anticancer | Inhibition of specific enzyme pathways |
| Trifluoroethyl amides | Neuroprotective effects | Modulation of neurotransmitter systems |
| Acetamides | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
- Dopamine Receptor Modulation : Similar compounds have shown selective binding affinities for dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neuropsychiatric disorders .
- Calcium Channel Interaction : Some studies indicate that trifluoroethyl-containing compounds may interact with calcium-activated chloride channels, influencing cellular signaling pathways .
- Halogen Bonding : The CF₂X moiety in the compound enhances halogen bonding capabilities, which can lead to increased binding affinity to target proteins .
Case Studies
- Neuroprotective Effects : A study involving a similar trifluoroethyl acetamide demonstrated neuroprotective effects in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal viability in vitro.
- Antimicrobial Activity : Research on thiophene derivatives has revealed their effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and inhibition of cell wall synthesis.
- Cancer Research : Compounds with structural similarities have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through apoptosis induction in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
